12alpha-Hydroxy-5beta-cholan-24-oic Acid
Description
12α-Hydroxy-5β-cholan-24-oic acid is a bile acid derivative characterized by a hydroxyl group at the 12α position and a 5β hydrogen configuration in the steroid nucleus. Bile acids are critical for lipid digestion and cholesterol homeostasis, with structural variations (e.g., hydroxylation patterns, stereochemistry) influencing their physicochemical properties and biological roles. While less common than di- or tri-hydroxylated bile acids like cholic acid (CA) or deoxycholic acid (DCA), 12α-hydroxy-5β-cholan-24-oic acid serves as a key intermediate in bile acid metabolism and synthetic pathways .
Properties
Molecular Formula |
C24H40O3 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
InChI Key |
OBUOWZOYJNAMCZ-VSRDABHLSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid typically involves the oxidation of 7-deoxycholic acid. The hydroxy group at position 3 undergoes formal oxidation to form the corresponding ketone . The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.
Industrial Production Methods: Industrial production of 12alpha-Hydroxy-5beta-cholan-24-oic acid may involve biotransformation processes using microbial cultures that can selectively oxidize specific positions on the steroid nucleus. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 12alpha-Hydroxy-5beta-cholan-24-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 12 can be oxidized to form a ketone.
Reduction: The ketone group at position 3 can be reduced back to a hydroxy group.
Substitution: The carboxylic acid group at position 24 can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
Oxidation: Formation of 12-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of esters at the carboxylic acid group.
Scientific Research Applications
12alpha-Hydroxy-5beta-cholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with nuclear receptors such as farnesoid X receptor (FXR) and liver X receptor (LXR), which regulate bile acid and cholesterol metabolism.
Pathways Involved: It modulates the expression of genes involved in bile acid synthesis, transport, and detoxification, thereby influencing cholesterol homeostasis and liver function.
Comparison with Similar Compounds
Hydroxylation Patterns and Stereochemistry
The biological activity and solubility of bile acids are heavily influenced by the number and positions of hydroxyl groups. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Monohydroxy vs. Polyhydroxy Acids: 12α-Hydroxy-5β-cholan-24-oic acid (single hydroxyl) is more hydrophobic (LogP ~3.5 estimated) compared to DCA (LogP ~2.8) or CA (LogP ~1.5), affecting its solubility and membrane interactions .
- Stereochemical Effects : The 5β configuration (A/B ring junction) is conserved in most bile acids, but hydroxyl group stereochemistry (e.g., 3α vs. 3β) alters metabolic stability. For example, 3β,12α-dihydroxy-5β-cholan-24-oic acid is less efficiently reabsorbed than DCA .
Metabolic and Toxicological Profiles
- Detoxification Role : The tetrahydroxy variant 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid mitigates cholestatic liver damage by neutralizing hydrophobic bile acids like DCA .
- Receptor Interactions: Bile acids with 12α-hydroxyl groups (e.g., DCA, CA) activate the farnesoid X receptor (FXR), but monohydroxy derivatives like 12α-hydroxy-5β-cholan-24-oic acid show weaker binding, reducing their regulatory effects .
Analytical Characterization
- NMR and MS Data : 12α-Hydroxy-5β-cholan-24-oic acid derivatives exhibit distinct ¹H/¹³C NMR shifts (e.g., C12 resonance at δ~70 ppm) and mass spectral fragmentation patterns (e.g., m/z 374 [M-H]⁻) .
- Optical Rotation : Synthetic derivatives like 3α-benzyloxy-12α-hydroxy-5β-cholan-24-oic acid show [α]D values of +47 to +60, aiding in stereochemical confirmation .
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